molecular formula C14H12ClN3O4 B2951751 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 902254-61-9

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide

Cat. No.: B2951751
CAS No.: 902254-61-9
M. Wt: 321.72
InChI Key: DSILVFJTPZEUGQ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of oxazoles and isoxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-aminophenol derivative and a carboxylic acid derivative.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a hydroxylamine derivative and an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The final step involves coupling the oxazole and isoxazole rings through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where oxazole and isoxazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide lies in its specific combination of functional groups and the resulting biological activities. Its distinct structure may confer unique properties that make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-8-6-12(17-22-8)16-13(19)4-5-18-10-7-9(15)2-3-11(10)21-14(18)20/h2-3,6-7H,4-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSILVFJTPZEUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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